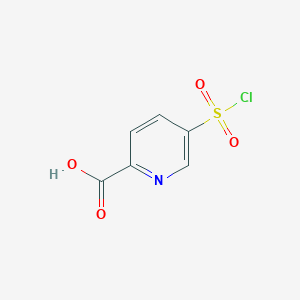

5-(Chlorosulfonyl)pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC16528192

Molecular Formula: C6H4ClNO4S

Molecular Weight: 221.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4ClNO4S |

|---|---|

| Molecular Weight | 221.62 g/mol |

| IUPAC Name | 5-chlorosulfonylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H4ClNO4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) |

| Standard InChI Key | ISTDOHKDONBSAG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a pyridine core substituted with a carboxylic acid (-COOH) at position 2 and a chlorosulfonyl (-SO₂Cl) group at position 5 (Figure 1). The chlorosulfonyl group confers electrophilic reactivity, enabling participation in nucleophilic substitution reactions, while the carboxylic acid allows for salt formation or further derivatization .

Molecular Formula: C₆H₄ClNO₄S

Molecular Weight: 221.62 g/mol

CAS Registry Number: 1063733-25-4 (methyl ester precursor)

Synthetic Pathways

Synthesis of Methyl Ester Intermediate

The methyl ester derivative, 5-(chlorosulfonyl)pyridine-2-carboxylic acid methyl ester (CAS: 1063733-25-4), serves as a key precursor. Its synthesis involves:

-

Sulfonation: Pyridine-2-carboxylic acid is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group.

-

Esterification: The carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄) .

Hydrolysis to Carboxylic Acid

The methyl ester undergoes alkaline hydrolysis (e.g., NaOH/H₂O) to yield the free carboxylic acid. This step is critical for applications requiring water solubility or ionic character .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Typically a white to off-white crystalline solid.

-

Solubility:

-

Soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Limited solubility in water but forms soluble sodium or potassium salts.

-

Spectroscopic Characterization

-

IR Spectroscopy:

-

¹H NMR (DMSO-d₆):

Reactivity and Applications

Nucleophilic Substitution

The chlorosulfonyl group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively. For example:

This reactivity is exploited in drug design, where sulfonamide groups enhance target binding .

Pharmaceutical Intermediates

The compound serves as a building block for anti-inflammatory and antiviral agents. Its pyrrolidine derivatives, as described in patent CA3180417A1, demonstrate improved solubility and stability when converted to sodium salts .

Material Science

The sulfonyl chloride moiety facilitates covalent bonding to polymers or surfaces, enabling applications in functionalized materials and sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume